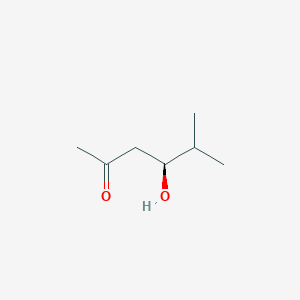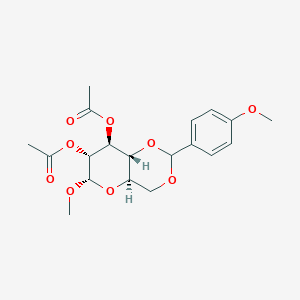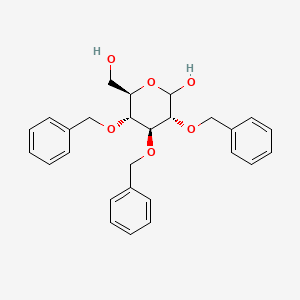
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride
Vue d'ensemble
Description
2-(1-Cyclohexen-1-yl)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride (2-CPME-HCl) is a cyclic amine hydrochloride salt that is used in various scientific research applications. 2-CPME-HCl is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. It has been used in a variety of research studies, including those related to drug metabolism, drug delivery, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Crystal Structures of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) detailed the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. They explored the structural characteristics, including hydrogen-bonded rings and conformational stability, which are key for understanding peptide mimicry and designing novel bioactive compounds (Abele, Seiler, & Seebach, 1999).
Reaction Pathways in Organic Synthesis : Nakamura, Hirai, and Nakamura (2003) examined the Simmons-Smith cyclopropanation reaction, revealing insights into the mechanism and efficiency of metal carbenoid-induced cyclopropanation, a crucial reaction for the synthesis of various cyclopropane-containing compounds, including those with potential medicinal applications (Nakamura, Hirai, & Nakamura, 2003).
Medicinal Chemistry and Biological Activities
Antibacterial and Antifungal Activities : A study by Rajeswari and Santhi (2019) on novel imines of tryptamine, including N-cyclohexylidene derivatives, showed significant antimicrobial activity, indicating the potential of cyclohexene and related structures in developing new antimicrobial agents (Rajeswari & Santhi, 2019).
DNA Binding and Cytotoxicity : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, showcasing their DNA-binding capabilities and providing a foundation for the development of novel therapeutic agents with potential applications in cancer treatment and genetic research (Kumar et al., 2012).
Materials Science
- Plasticizer Exposure Assessment : Silva et al. (2013) studied the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting the importance of understanding the health implications of plasticizers and their metabolites in humans, which is relevant for evaluating the safety of chemical compounds used in material production (Silva et al., 2013).
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12;/h4,12-13H,1-3,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUKVIGBXKOZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



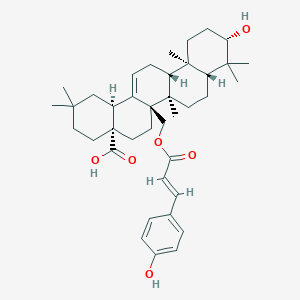
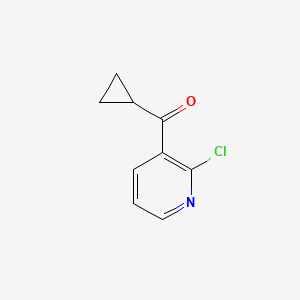

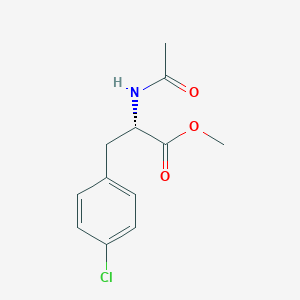
![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)
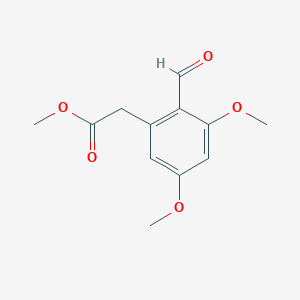
![Tert-butyl 4-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640099.png)
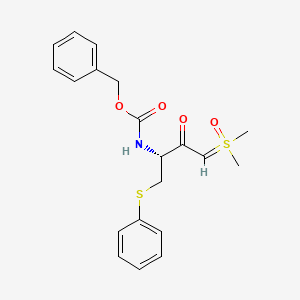
![(1R,2R,3R,4S)-bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B1640103.png)
![[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1640104.png)
